Cas no 352534-95-3 (Piperazine-N,N'-bis(2-ethanesulfonic Acid)-d18)
Piperazine-N,N'-bis(2-ethanesulfonic Acid)-d18 Chemical and Physical Properties
Names and Identifiers
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- 1,4-Piperazine-2,2,3,3,5,5,6,6-d8-diethane-a,a,b,b-d4-sulfonic acid-d (9CI)
- PIPERAZINE-N,N’-BIS(2-ETHANESULFONIC ACID)-D18
- PIPES-d18
- PIPES-d18, >=98 atom % D, >=98% (CP)
- 352534-95-3
- HY-D0875S
- deuterio 1,1,2,2-tetradeuterio-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1,1,2,2-tetradeuterio-2-deuteriooxysulfonylethyl)piperazin-1-yl]ethanesulfonate
- CS-0563889
- D98530
- PIPERAZINE-N,N'-BIS(2-ETHANESULFONIC ACID)-D18
- Piperazine-N,N'-bis(2-ethanesulfonic Acid)-d18
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- Inchi: 1S/C8H18N2O6S2/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16/h1-8H2,(H,11,12,13)(H,14,15,16)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2/hD2
- InChI Key: IHPYMWDTONKSCO-SVSBSETCSA-N
- SMILES: S(C([2H])([2H])C([2H])([2H])N1C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])C([2H])([2H])C1([2H])[2H])(=O)(=O)O[2H]
Computed Properties
- Exact Mass: 320.174
- Monoisotopic Mass: 320.174
- Isotope Atom Count: 18
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 397
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 132A^2
- XLogP3: -6.7
Experimental Properties
- Melting Point: >300 °C
Piperazine-N,N'-bis(2-ethanesulfonic Acid)-d18 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P475251-1mg |
Piperazine-N,N'-bis(2-ethanesulfonic Acid)-d18 |
352534-95-3 | 1mg |
$ 64.00 | 2023-09-06 | ||
| TRC | P475251-2mg |
Piperazine-N,N'-bis(2-ethanesulfonic Acid)-d18 |
352534-95-3 | 2mg |
$ 81.00 | 2023-04-15 | ||
| TRC | P475251-10mg |
Piperazine-N,N'-bis(2-ethanesulfonic Acid)-d18 |
352534-95-3 | 10mg |
$ 115.00 | 2023-09-06 |
Piperazine-N,N'-bis(2-ethanesulfonic Acid)-d18 Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on Piperazine-N,N'-bis(2-ethanesulfonic Acid)-d18
Recent Advances in Piperazine-N,N'-bis(2-ethanesulfonic Acid)-d18 (CAS: 352534-95-3) Research: A Comprehensive Review
Piperazine-N,N'-bis(2-ethanesulfonic Acid)-d18 (PIPES-d18), a deuterated derivative of the well-known PIPES buffer, has recently gained significant attention in the field of chemical biology and pharmaceutical research. With the CAS number 352534-95-3, this compound is increasingly being utilized in advanced NMR spectroscopy and mass spectrometry applications due to its unique isotopic labeling properties. This research brief aims to synthesize the latest findings on PIPES-d18, highlighting its emerging roles in structural biology, drug discovery, and metabolic studies.
Recent studies have demonstrated the superior performance of PIPES-d18 in maintaining pH stability under extreme experimental conditions, particularly in high-resolution structural determination of membrane proteins. A 2023 publication in Journal of Biomolecular NMR reported that PIPES-d18 significantly reduced signal interference in deuterium exchange experiments, enabling more accurate analysis of protein dynamics. The deuterium labeling at key positions minimizes proton interference while maintaining the buffering capacity crucial for biological systems.
In pharmaceutical applications, PIPES-d18 has shown promise as a critical component in cryo-EM sample preparation buffers. Research from the Scripps Research Institute (2024) revealed that the deuterated form provides better vitrification properties compared to conventional buffers, leading to improved resolution in single-particle analysis. This advancement addresses one of the longstanding challenges in cryo-EM - the preservation of sample integrity during the freezing process.
The synthesis and characterization of PIPES-d18 (352534-95-3) have also seen significant methodological improvements. A recent ACS Synthetic Biology paper (2024) detailed an optimized synthetic route that increases yield by 40% while maintaining >99.5% isotopic purity. This development is particularly important as demand grows for high-quality deuterated buffers in structural biology and drug discovery pipelines. The new synthetic protocol also addresses previous challenges in large-scale production, making the compound more accessible for industrial applications.
Emerging applications in metabolomics represent another exciting frontier for PIPES-d18 research. Scientists at MIT have developed a novel NMR-based metabolic tracing method using PIPES-d18 as a stable reference standard, enabling more precise quantification of metabolic fluxes in cancer cell lines. This approach, published in Nature Methods (2023), overcomes many limitations of traditional metabolic labeling techniques and provides unprecedented resolution in tracking metabolic pathway activities.
Looking forward, the unique properties of PIPES-d18 (352534-95-3) position it as a versatile tool for next-generation biophysical and biochemical research. Current clinical translation studies are exploring its potential as a contrast agent in specialized MRI applications, while ongoing structural biology work continues to refine its use in membrane protein studies. As synthetic methods improve and applications diversify, PIPES-d18 is poised to become an indispensable reagent in the chemical biology toolkit.
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